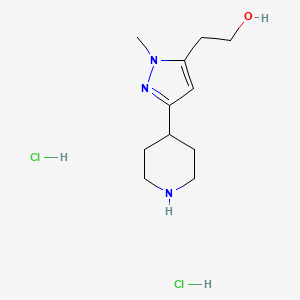
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate typically involves the reaction of a suitable benzotriazine precursor with a propanoate derivative under controlled conditions. Common reagents used in the synthesis include:
- Benzotriazine derivatives
- Propanoate derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary depending on the specific synthetic route, but generally involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include:
- Selection of cost-effective and readily available starting materials
- Optimization of reaction conditions to maximize yield
- Implementation of efficient purification and isolation techniques
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Reducing agents such as sodium borohydride or lithium aluminum hydride
- Nucleophiles such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield higher oxidation state benzotriazine derivatives
- Reduction may yield lower oxidation state benzotriazine derivatives
- Substitution may yield various substituted benzotriazine derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate for treating various diseases.
Industry: As a component in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic or signaling pathways.
Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can be compared with other benzotriazine derivatives, such as:
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
Ethyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate: A similar compound with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIJMJMOFDJXPU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2806366.png)

![2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2806369.png)
![(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2806371.png)


![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2806374.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)

![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)
